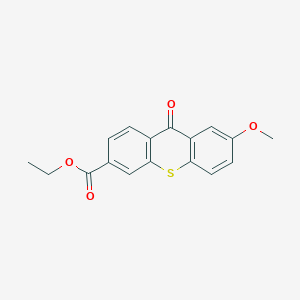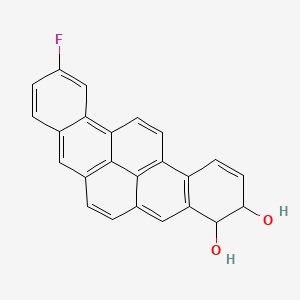
(5-tert-Butyl-2-fluoro-1,3-phenylene)dimethanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-tert-Butyl-2-fluoro-1,3-phenylene)dimethanethiol is an organic compound characterized by the presence of a tert-butyl group, a fluorine atom, and two methanethiol groups attached to a phenylene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
For example, the tert-butyl group can be introduced using tert-butyl chloride in the presence of a Lewis acid catalyst . The fluorine atom can be introduced using a fluorinating agent such as N-fluorobenzenesulfonimide . The methanethiol groups can be introduced using thiolating agents such as methanethiol in the presence of a base .
Industrial Production Methods
Industrial production of (5-tert-Butyl-2-fluoro-1,3-phenylene)dimethanethiol may involve large-scale synthesis using similar methods as described above, but with optimizations for yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
(5-tert-Butyl-2-fluoro-1,3-phenylene)dimethanethiol can undergo various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the functional groups or the aromatic ring.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents like bromine or iodine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Wissenschaftliche Forschungsanwendungen
(5-tert-Butyl-2-fluoro-1,3-phenylene)dimethanethiol has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving thiol-based bioconjugation and labeling.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (5-tert-Butyl-2-fluoro-1,3-phenylene)dimethanethiol involves its interaction with molecular targets through its functional groups. The thiol groups can form covalent bonds with proteins and other biomolecules, while the fluorine atom can influence the compound’s reactivity and binding affinity. The tert-butyl group can provide steric hindrance, affecting the compound’s overall stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-tert-Butyl-2-hydroxy-1,3-phenylene)dimethanethiol: Similar structure but with a hydroxyl group instead of a fluorine atom.
(5-tert-Butyl-2-chloro-1,3-phenylene)dimethanethiol: Similar structure but with a chlorine atom instead of a fluorine atom.
(5-tert-Butyl-2-bromo-1,3-phenylene)dimethanethiol: Similar structure but with a bromine atom instead of a fluorine atom.
Uniqueness
(5-tert-Butyl-2-fluoro-1,3-phenylene)dimethanethiol is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as reactivity, stability, and binding affinity. The combination of the tert-butyl group, fluorine atom, and methanethiol groups makes this compound distinct from its analogs and provides it with unique characteristics that can be exploited in various applications.
Eigenschaften
| 77180-50-8 | |
Molekularformel |
C12H17FS2 |
Molekulargewicht |
244.4 g/mol |
IUPAC-Name |
[5-tert-butyl-2-fluoro-3-(sulfanylmethyl)phenyl]methanethiol |
InChI |
InChI=1S/C12H17FS2/c1-12(2,3)10-4-8(6-14)11(13)9(5-10)7-15/h4-5,14-15H,6-7H2,1-3H3 |
InChI-Schlüssel |
LTVNSJDMACFFSF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C(=C1)CS)F)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2S,3R,4S,5R,6R)-6-[[(6aR,6bS,8aR,9R,10S,12aR,14bR)-9-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B14435194.png)
![5,5-Dimethylbicyclo[2.1.0]pent-2-ene](/img/structure/B14435201.png)


![2-(2-Methoxyphenyl)-N-[2-(4-methylphenyl)propan-2-yl]acetamide](/img/structure/B14435258.png)
